6-Bromo-2-naphthyl Chloroformate
Description
6-Bromo-2-naphthyl Chloroformate (CAS: Not provided in evidence) is a halogenated aromatic chloroformate with a naphthalene backbone substituted by a bromine atom at the 6-position. While specific data on this compound are absent in the provided evidence, chloroformates generally act as acylating agents in organic synthesis, enabling the formation of esters, carbamates, and carbonates. Its bromine substituent likely enhances its electrophilicity and steric bulk compared to simpler chloroformates, making it suitable for specialized reactions requiring regioselectivity or stability under harsh conditions.
Properties
Molecular Formula |
C11H6BrClO2 |
|---|---|
Molecular Weight |
285.52 g/mol |
IUPAC Name |
(6-bromonaphthalen-2-yl) carbonochloridate |
InChI |
InChI=1S/C11H6BrClO2/c12-9-3-1-8-6-10(15-11(13)14)4-2-7(8)5-9/h1-6H |
InChI Key |
JZFOXVDBDNQXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-naphthyl Chloroformate typically involves the reaction of 6-Bromo-2-naphthol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-naphthyl Chloroformate undergoes various chemical reactions, including:
Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 6-Bromo-2-naphthol and carbon dioxide.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane, toluene
Major Products Formed:
Carbamates: Formed by reaction with amines
Carbonates: Formed by reaction with alcohols
Biaryl Compounds: Formed through coupling reactions
Scientific Research Applications
6-Bromo-2-naphthyl Chloroformate has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-naphthyl Chloroformate involves the reactivity of the chloroformate group. It acts as an electrophile, reacting with nucleophiles to form various derivatives. The bromine atom at the 6th position of the naphthalene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
The following comparison is based on structural analogs and general chloroformate properties from the evidence:
Structural and Functional Group Comparisons
Physicochemical Properties
Data inferred from general chloroformate trends :
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